Methylbenzaldehyde Camphor
Description
Methylbenzaldehyde Camphor, referred to in some sources as 4-Methylbenzylidene camphor (CAS: 36861-47-9), is a synthetic derivative combining a camphor backbone with a methylbenzaldehyde substituent . This compound is primarily utilized in acaricidal formulations and as a UV filter in cosmetics, though its structural analogs also exhibit significant bioactivity against pests like Tyrophagus putrescentiae and dermatophagoid mites .
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]benzaldehyde |
InChI |
InChI=1S/C18H20O2/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3/b14-10-/t15-,18+/m0/s1 |
InChI Key |
IFCXDPWYLRPUPM-ZLTRSOCKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)C=O)/C2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenzaldehyde Camphor is synthesized through a condensation reaction between camphor and 4-methylbenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the camphor derivative. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methylbenzaldehyde Camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methylbenzaldehyde Camphor has diverse applications in scientific research:
Chemistry: Used as a UV filter in various chemical formulations.
Biology: Studied for its effects on cellular processes, including proliferation and apoptosis.
Medicine: Investigated for its potential endocrine-disrupting properties and effects on human health.
Industry: Utilized in the production of sunscreens, cosmetics, and other personal care products
Mechanism of Action
Methylbenzaldehyde Camphor exerts its effects primarily through its ability to absorb UV radiation, thereby protecting the skin from UV-induced damage. It activates signaling pathways such as PI3K/AKT and ERK1/2, which are involved in cell proliferation and apoptosis. Additionally, it increases the production of reactive oxygen species (ROS) within cells, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Methylbenzaldehyde
Methylbenzaldehyde Camphor belongs to a broader class of benzaldehyde derivatives with methyl or hydroxyl substitutions. Key comparisons include:
Table 1: Acaricidal Efficacy of Methylbenzaldehyde Isomers (R50 and R95 Values)
| Compound | Vapor Action (R50/R95) | Contact Action (R50/R95) |
|---|---|---|
| 2-Methylbenzaldehyde | 0.98 / 0.73 | 1.18 / 0.97 |
| 3-Methylbenzaldehyde | 1.19 / 1.03 | 1.30 / 1.35 |
| 4-Methylbenzaldehyde | 1.38 / 1.36 | 1.64 / 1.57 |
| 2,5-Dimethylbenzaldehyde | 1.17 / 1.24 | 1.63 / 1.60 |
Data Source: Wadley’s determination method .
- Key Insight : Methyl substitution enhances acaricidal potency. 4-Methylbenzaldehyde exhibits the highest efficacy in both vapor and contact actions, with R50/R95 values exceeding other isomers .
Functional Group Impact :
- Methyl (CH₃) vs. Hydroxyl (OH) Groups : Methyl-substituted benzaldehydes (e.g., 3-methylbenzaldehyde) demonstrate stronger acaricidal activity against Dermatophagoides farinae and Hyalomma longicornis compared to hydroxyl-substituted analogs (e.g., 2,3-dihydroxybenzaldehyde). For example, 3-methylbenzaldehyde has a contact LD₅₀ of 1.30 µg/cm², whereas 2,3-dihydroxybenzaldehyde lacks direct acaricidal effects but acts as a mite color deformation agent .
Camphor and Terpenoid Derivatives
Camphor (C₁₀H₁₆O), a bicyclic monoterpene, shares structural similarities with this compound but differs in metabolic pathways and bioactivity:
Metabolic Specificity :
- Pseudomonas putida NCIMB 10007 efficiently degrades camphor via cytochrome P450 monooxygenases (cytP450MO) but cannot metabolize structurally related compounds like fenchone or 1,8-cineole. This highlights the enzyme’s specificity for the camphor scaffold .
- Implication: this compound’s larger structure may resist microbial degradation, enhancing environmental persistence compared to simpler terpenoids.
Synergistic Interactions :
Antifungal and Physicochemical Properties
- Fluorine Substitution : Introducing fluorine atoms into camphor derivatives (e.g., 6-bromo-2-fluoro-3-methylbenzaldehyde) improves antifungal activity against Trametes versicolor. However, excessive fluorination reduces efficacy, indicating a balance between lipophilicity and steric hindrance .
- Volatility and Separation : Camphor’s volatility (KD = 0.87 in n-hexane/acetonitrile systems) facilitates its use as a diluent in polymer synthesis, whereas this compound’s larger size may reduce volatility, requiring specialized chromatographic methods for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
